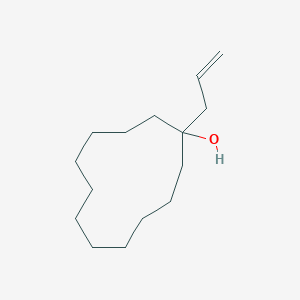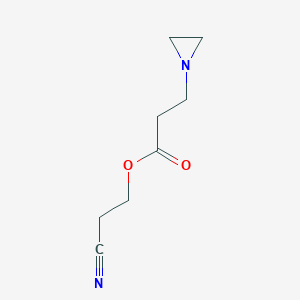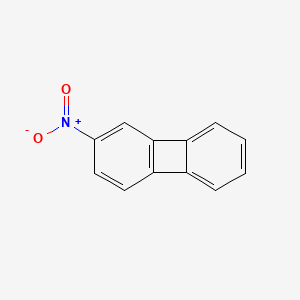pentasilolane CAS No. 23118-86-7](/img/structure/B14698059.png)
[Chloro(dimethyl)silyl](nonamethyl)pentasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dimethyl)silylpentasilolane: is a specialized organosilicon compound characterized by its unique structure, which includes a chloro(dimethyl)silyl group attached to a nonamethylpentasilolane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)silylpentasilolane typically involves the reaction of nonamethylpentasilolane with a chlorinating agent in the presence of a catalyst. One common method includes the use of chloro(dimethyl)silane as a starting material, which is then reacted with nonamethylpentasilolane under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Chloro(dimethyl)silylpentasilolane involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The process also involves purification steps to ensure the high purity of the final product, which is essential for its applications in high-tech industries.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Chloro(dimethyl)silylpentasilolane can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of dimethylsilyl(nonamethyl)pentasilolane.
Substitution: The chloro group in Chloro(dimethyl)silylpentasilolane can be substituted with other nucleophiles, such as alkoxides or amines, to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Lithium aluminum hydride or other hydride donors.
Substitution: Alkoxides, amines, or other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Dimethylsilyl(nonamethyl)pentasilolane.
Substitution: Functionalized silane derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chloro(dimethyl)silylpentasilolane: has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as silicone polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Chloro(dimethyl)silylpentasilolane exerts its effects involves the interaction of the chloro(dimethyl)silyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with other molecules, facilitating the synthesis of complex structures. The nonamethylpentasilolane backbone provides stability and enhances the compound’s reactivity, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl(dimethyl)silane: Similar in structure but lacks the extended silolane backbone.
Dimethylchlorosilane: Contains a similar chloro(dimethyl)silyl group but with a simpler structure.
Chlorodimethylsilane: Another related compound with a simpler structure.
Uniqueness
- The presence of multiple methyl groups enhances its stability and makes it suitable for various high-performance applications.
Chloro(dimethyl)silylpentasilolane: stands out due to its extended silolane backbone, which provides unique chemical properties and reactivity.
Propiedades
Número CAS |
23118-86-7 |
|---|---|
Fórmula molecular |
C11H33ClSi6 |
Peso molecular |
369.34 g/mol |
Nombre IUPAC |
chloro-dimethyl-(1,2,2,3,3,4,4,5,5-nonamethylpentasilolan-1-yl)silane |
InChI |
InChI=1S/C11H33ClSi6/c1-13(2,12)18(11)16(7,8)14(3,4)15(5,6)17(18,9)10/h1-11H3 |
Clave InChI |
LRDRJIVUHHIIIE-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)[Si](C)(C)Cl)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


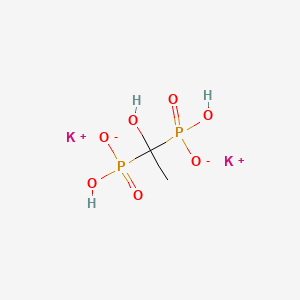

![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)


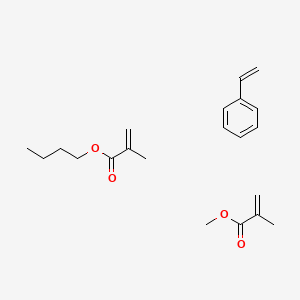
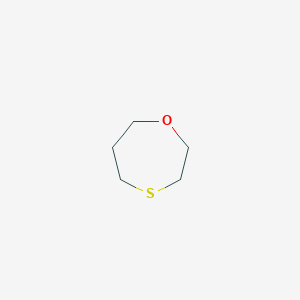
![2-Ethylidenebicyclo[2.2.2]octane](/img/structure/B14698009.png)
